molecular formula C20H21FN2O2 B2502389 N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide CAS No. 954596-42-0

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide

Cat. No.: B2502389
CAS No.: 954596-42-0
M. Wt: 340.398
InChI Key: SJSAWHYPYJOTPA-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide is a complex organic compound that features a fluorophenyl group, a pyrrolidinone ring, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrrolidinone intermediate.

    Attachment of the Dimethylbenzamide Moiety: This final step can be accomplished through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide
  • N-{[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide
  • N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide

Uniqueness

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13-3-4-16(9-14(13)2)20(25)22-11-15-10-19(24)23(12-15)18-7-5-17(21)6-8-18/h3-9,15H,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSAWHYPYJOTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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